molecular formula C10H7BF3K B066932 Potassium (1-naphthalene)trifluoroborate CAS No. 166328-07-0

Potassium (1-naphthalene)trifluoroborate

Cat. No.: B066932
CAS No.: 166328-07-0
M. Wt: 234.07 g/mol
InChI Key: SBEPDIKXYGSGJL-UHFFFAOYSA-N
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Description

Potassium (1-naphthalene)trifluoroborate is a useful research compound. Its molecular formula is C10H7BF3K and its molecular weight is 234.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Anodes for Potassium-Ion Batteries : Potassium naphthalene-1,4,5,8-tetracarboxylate (K4NTC) has been identified as a new organic anode for potassium-ion batteries. It features strong K-O ionic bonds and delivers a peak discharge capacity of 121 mAh g-1anode over 1500 cycles (Liu et al., 2021).

  • Electron Spin Resonance (ESR) Studies : A study on the potassium naphthalenide system in different solvent mixtures showed variations in ESR linewidth, attributed to increasing unresolved potassium splitting (Marion & Bruning, 1972).

  • Naphthalene Fluorination : Potassium tetrafluorocobaltate(III) has been used for naphthalene fluorination, yielding products like hexadecafluorobicyclo[4,4,0]-deca-1(6)-ene (Coe, Habib & Tatlow, 1975).

  • Oxidation to 1-Naphthol : Research has shown the oxidation of potassium 1-naphthyltrifluoroborate to produce 1-naphthol, highlighting a method of synthesis with safety and waste disposal considerations (Molander, Siddiqui & Fleury‐Brégeot, 2014).

  • Organic Anode for Potassium-Ion Storage : Potassium naphthalene-2,6-dicarboxylate (K2NDC) has been used as an organic anode for potassium-ion batteries, showing high specific capacity and good cycling performance (Li, Xue, Ma & Li, 2018).

  • Synthesis of Tricyanoborates : Alkali metal tricyanoborates, including potassium variants, have been synthesized using tricyanofluoroborates, demonstrating their utility as boron-centred nucleophiles (Landmann et al., 2015).

  • Anionic Polymerization Initiators : Blue solutions of potassium in ethers like 1,2-dimethoxyethane have been shown to initiate the rapid polymerization of styrene (Dainton, Wiles & Wright, 1960).

Mechanism of Action

Potassium (1-naphthalene)trifluoroborate, as a derivative of arylboronic acid, acts as a safe and efficient arylation reagent . Arylboronic acids have been widely used in the scientific research and development of related fine chemicals such as medicine, pesticide, liquid crystal, and OLED optoelectronic materials .

Safety and Hazards

Potassium (1-naphthalene)trifluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed .

Future Directions

Potassium (1-naphthalene)trifluoroborate, as a derivative of arylboronic acid, has high stability and good crystallinity . It has the closest reactivity to the corresponding aryl boronic acid, and is the most promising aryl boronic acid derivative for industrial production and application .

Properties

IUPAC Name

potassium;trifluoro(naphthalen-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3.K/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEPDIKXYGSGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635458
Record name Potassium trifluoro(naphthalen-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166328-07-0
Record name Potassium trifluoro(naphthalen-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium (1-naphthalene)trifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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